1-(2,2-Difluoropropoxy)-3-iodobenzene

Description

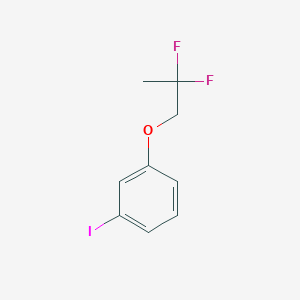

1-(2,2-Difluoropropoxy)-3-iodobenzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Properties

IUPAC Name |

1-(2,2-difluoropropoxy)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREJKJWMLAJJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=CC=C1)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluoropropoxy)-3-iodobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-iodophenol and 2,2-difluoropropanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

Synthetic Route: The 3-iodophenol is reacted with 2,2-difluoropropanol in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(2,2-Difluoropropoxy)-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

Organic Synthesis

1-(2,2-Difluoropropoxy)-3-iodobenzene serves as a versatile building block in organic synthesis. The presence of the iodine atom allows for various nucleophilic substitution reactions, while the difluoropropoxy group enhances solubility and reactivity.

- Reactivity in Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by various electrophiles. This property is particularly useful for synthesizing more complex aromatic compounds.

- Fluorination Reactions : The difluoropropoxy group is reactive towards electrophilic fluorination agents. It can be utilized to introduce fluorine into organic molecules selectively, which is valuable in developing pharmaceuticals with enhanced metabolic stability and bioactivity .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for pharmaceutical applications:

- Potential Drug Development : Research indicates that derivatives of iodoarenes exhibit biological activity against various diseases. For instance, iodoaromatic compounds have been explored for their potential as inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE), which is relevant in Alzheimer's disease treatment .

- Anticancer Activity : Some studies suggest that compounds with iodine substituents can exhibit anticancer properties by interacting with cellular signaling pathways. The unique reactivity of this compound may be exploited to develop novel anticancer agents .

Material Science

In material science, this compound can be applied in the development of advanced materials:

- Fluorinated Polymers : The incorporation of fluorinated moieties into polymer matrices can enhance thermal stability and chemical resistance. This compound can be used as a precursor for synthesizing fluorinated polymers with desirable properties for applications in coatings and membranes .

- Electrochemical Applications : The compound's ability to undergo oxidation-reduction reactions makes it suitable for use in electrochemical devices. Its derivatives have been tested as mediators in electrochemical transformations, which could lead to innovations in energy storage systems .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-3-iodobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target molecules. The compound’s effects are mediated through specific pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

1-(2,2-Difluoropropoxy)-3-iodobenzene can be compared with other similar compounds, such as:

1-(2,2-Difluoropropoxy)-4-iodobenzene: This compound has a similar structure but with the iodine atom in the para position, which can lead to different chemical reactivity and biological activity.

1-(2,2-Difluoropropoxy)-2-iodobenzene: The ortho-substituted analog may exhibit different steric and electronic effects, influencing its reactivity and applications.

1-(2,2-Difluoropropoxy)-3-bromobenzene: Replacing the iodine atom with a bromine atom can alter the compound’s reactivity in substitution and coupling reactions.

Biological Activity

1-(2,2-Difluoropropoxy)-3-iodobenzene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles, making them valuable in drug development.

The chemical structure of this compound is characterized by the presence of a difluoropropoxy group and an iodine atom attached to a benzene ring. This configuration may enhance its lipophilicity and metabolic stability, which are critical factors in drug efficacy.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9F2IO |

| Molecular Weight | 292.07 g/mol |

| CAS Number | 2152172-94-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoropropoxy group may facilitate binding to hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding, potentially enhancing binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that fluorinated compounds can enhance antimicrobial properties by disrupting bacterial membranes or inhibiting essential enzymes.

- Anticancer Potential : Fluorinated aromatic compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including interference with cell signaling pathways and induction of apoptosis.

- Neuroprotective Effects : There is emerging evidence suggesting that certain fluorinated compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Antitumor Activity : A study explored the effects of fluorinated analogs on cancer cell lines. The results indicated that derivatives with similar structures to this compound exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting a potential role in cancer therapy .

- Antimicrobial Studies : Research on the antimicrobial properties of fluorinated compounds revealed that they could effectively inhibit the growth of antibiotic-resistant bacterial strains. The presence of the difluoropropoxy group was linked to enhanced membrane permeability .

- Neuropharmacological Research : Investigations into the neuroprotective effects of fluorinated compounds indicated their potential in modulating serotonin receptors. This could lead to new treatments for mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.